molecular formula C8H14N2O5 B2465541 3-(Allylamino)propanamide oxalate CAS No. 1385694-23-4

3-(Allylamino)propanamide oxalate

Cat. No.: B2465541
CAS No.: 1385694-23-4
M. Wt: 218.209
InChI Key: RFXXNZCAEONZOH-UHFFFAOYSA-N
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Description

3-(Allylamino)propanamide oxalate is an organic compound with the molecular formula C6H12N2O. It is primarily used in research settings and has applications in various scientific fields. The compound is known for its unique chemical structure, which includes an allylamino group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylamino)propanamide oxalate typically involves the reaction of allylamine with acrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes multiple steps, such as initial synthesis, purification, and crystallization, to obtain the final product in a form suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Allylamino)propanamide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Allylamino)propanamide oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Allylamino)propanamide oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Allylamino)propanamide: Shares a similar structure but lacks the oxalate component.

    Propionamide: A simpler compound with a similar amide group but different functional groups.

    Procainamide: A related compound with similar pharmacological properties but different chemical structure.

Uniqueness

3-(Allylamino)propanamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

oxalic acid;3-(prop-2-enylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h2,8H,1,3-5H2,(H2,7,9);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXXNZCAEONZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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